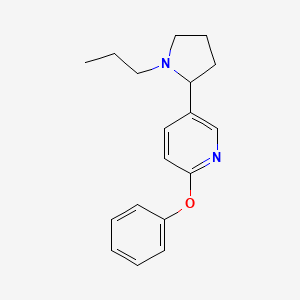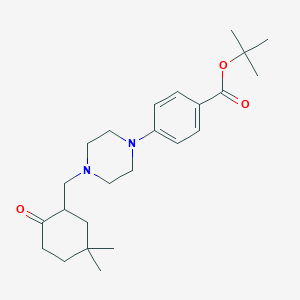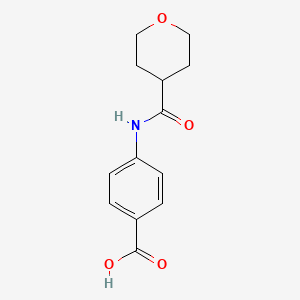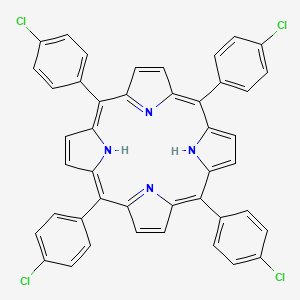
5-(1-Isopropylpiperidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Isopropylpiperidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
Die Synthese von 5-(1-Isopropylpiperidin-2-yl)-3-methyl-2-(Piperidin-1-yl)pyridin umfasst mehrere Schritte. Ein übliches Verfahren umfasst die Hydrierung von Pyridinderivaten unter Verwendung von Kobalt-, Ruthenium- oder Nickel-basierten Nanokatalysatoren . Die Reaktionsbedingungen umfassen typischerweise hohen Druck und hohe Temperatur, um den Hydrierungsprozess zu erleichtern. Industrielle Produktionsmethoden können variieren, zielen aber im Allgemeinen darauf ab, Ausbeute und Reinheit zu optimieren und gleichzeitig Kosten und Umweltauswirkungen zu minimieren.
Analyse Chemischer Reaktionen
5-(1-Isopropylpiperidin-2-yl)-3-methyl-2-(Piperidin-1-yl)pyridin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen Nukleophile die Abgangsgruppen im Molekül ersetzen.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
5-(1-Isopropylpiperidin-2-yl)-3-methyl-2-(Piperidin-1-yl)pyridin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Wechselwirkung mit verschiedenen biologischen Zielstrukturen.
Medizin: Piperidinderivate werden auf ihre potenziellen therapeutischen Wirkungen untersucht, einschließlich analgetischer, entzündungshemmender und antipsychotischer Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 5-(1-Isopropylpiperidin-2-yl)-3-methyl-2-(Piperidin-1-yl)pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann auf Neurotransmitterrezeptoren, Enzyme oder Ionenkanäle wirken, deren Aktivität modulieren und zu verschiedenen physiologischen Wirkungen führen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 5-(1-Isopropylpiperidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-(1-Isopropylpiperidin-2-yl)-3-methyl-2-(Piperidin-1-yl)pyridin kann mit anderen Piperidinderivaten verglichen werden, wie z. B.:
2-(1-Isopropylpiperidin-2-yl)ethanamin: Diese Verbindung weist ähnliche strukturelle Merkmale auf, unterscheidet sich jedoch in ihren funktionellen Gruppen und ihrer Gesamtreaktivität.
1-(6-Chlor-pyridazino-3-yl)piperidin: Ein weiteres Piperidinderivat mit unterschiedlichen pharmakologischen Eigenschaften.
Die Einzigartigkeit von 5-(1-Isopropylpiperidin-2-yl)-3-methyl-2-(Piperidin-1-yl)pyridin liegt in seinem spezifischen Substitutionsmuster und den daraus resultierenden chemischen und biologischen Eigenschaften.
Eigenschaften
Molekularformel |
C19H31N3 |
|---|---|
Molekulargewicht |
301.5 g/mol |
IUPAC-Name |
3-methyl-2-piperidin-1-yl-5-(1-propan-2-ylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C19H31N3/c1-15(2)22-12-8-5-9-18(22)17-13-16(3)19(20-14-17)21-10-6-4-7-11-21/h13-15,18H,4-12H2,1-3H3 |
InChI-Schlüssel |
DMFYMBVLHYTBMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1N2CCCCC2)C3CCCCN3C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate](/img/structure/B11815742.png)

![Diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B11815757.png)


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B11815772.png)
![rac-2-[(3R,3aS,6aS)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B11815775.png)



![N-[1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]-N-propan-2-ylcarbamate](/img/structure/B11815797.png)
![Spiro[1H-indene-1,3'-pyrrolidine]-1'-carboxylic acid, 4-bromo-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B11815805.png)
